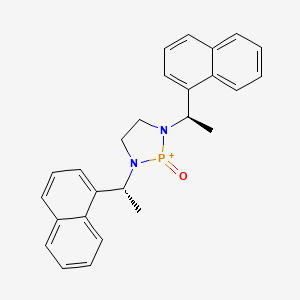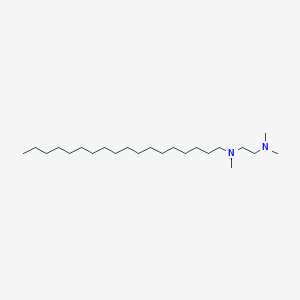
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BN2O3 and a molecular weight of 194.00 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring attached to a pyrimidine ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrimidine derivatives .
Applications De Recherche Scientifique
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds . This compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Tetrahydrofuran-2-yl)pyrimidin-5-yl)boronic acid
- (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
Uniqueness
(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, distinguishing it from other boronic acid derivatives .
Propriétés
Formule moléculaire |
C8H11BN2O3 |
|---|---|
Poids moléculaire |
194.00 g/mol |
Nom IUPAC |
[2-(oxolan-3-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h3-4,6,12-13H,1-2,5H2 |
Clé InChI |
KFMVSEHZNLIRCF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2CCOC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)


